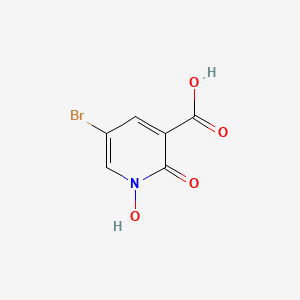
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4BrNO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid consists of a pyridine ring with a bromine atom attached at the 5th position, a hydroxyl group at the 1st position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position . The average mass of the molecule is 218.005 Da .Physical And Chemical Properties Analysis
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid has an average mass of 218.005 Da and a monoisotopic mass of 216.937454 Da . It is also mentioned that it is available in the form of a crystalline powder .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, its derivatives have been explored for their antitumor and antiviral properties. In one study, carbocyclic analogues of 3'-deoxyuridines and uridines, with substituents at position 5 of the uracil moiety, showed significant in vitro activity against herpes simplex virus, highlighting the utility of 5-bromo substituted pyridines in medicinal chemistry (Shealy et al., 1983).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid are utilized to construct lanthanide-organic coordination polymeric networks. These networks exhibit unique properties, such as luminescence, which are of interest for material science applications. A study demonstrated the synthesis of novel lanthanide complexes with potential applications in luminescent materials (Caiming Liu et al., 2009).
Catalysis and Organic Transformations
This compound also finds applications in catalysis, where its derivatives are used as substrates in decarboxylative coupling reactions. Such reactions are pivotal in organic synthesis, enabling the construction of pyridine rings with high regioselectivity. An example includes the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, showcasing the role of carboxylic acids as traceless activators in the synthesis of pyridine derivatives (Neely & Rovis, 2014).
Zukünftige Richtungen
While specific future directions for 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid were not found in the literature I retrieved, the field of organic chemistry continues to explore new synthetic strategies and applications for pyridine derivatives . These could potentially be applied to 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid in the future.
Eigenschaften
IUPAC Name |
5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFLPBZYMKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

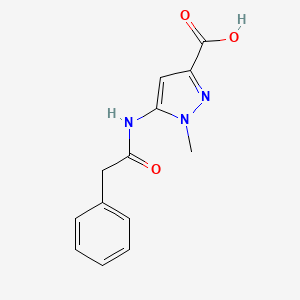
![(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)
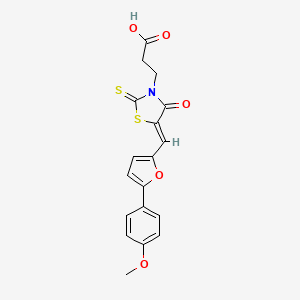
![1,6-Dimethyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2782315.png)
![3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2782316.png)
![2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2782317.png)
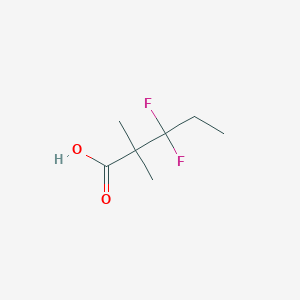
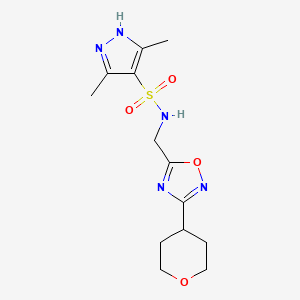

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)